Physicochemical Differentiation from Reference Kinase Inhibitors
1203128-01-1 exhibits a distinct physicochemical signature compared to the reference EGFR inhibitor Erlotinib. The target compound has a lower calculated lipophilicity (clogP = 3.00 vs. ~3.2 for Erlotinib) and a significantly smaller topological polar surface area (TPSA = 60.25 Ų vs. ~74.9 Ų for Erlotinib), suggesting potentially superior passive membrane permeability and a different oral absorption profile [1][2].
| Evidence Dimension | Physicochemical Drug-likeness Profile |
|---|---|
| Target Compound Data | clogP = 3.00; TPSA = 60.25 Ų; MW = 348.41; HBD = 0; HBA = 6 |
| Comparator Or Baseline | Erlotinib: clogP ≈ 3.2; TPSA ≈ 74.9 Ų; MW = 393.4; HBD = 1; HBA = 7 |
| Quantified Difference | ΔclogP ≈ -0.2; ΔTPSA ≈ -14.6 Ų; ΔMW = -45 Da; ΔHBD = -1 |
| Conditions | In silico calculated properties (clogP, TPSA) using standard algorithms. |
Why This Matters
A lower TPSA and reduced molecular weight relative to Erlotinib may translate into superior membrane permeability and a differentiated ADME profile, which is critical for selecting a chemical probe for cellular assays.
- [1] Sildrug/ECBD Database. Entry EOS33444. Calculated properties for C20H20N4O2. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS33444/ (Accessed 2026-05-09). View Source
- [2] DrugBank. Erlotinib (DB00530). Physicochemical property data available at: https://go.drugbank.com/drugs/DB00530 (Accessed 2026-05-09). View Source
